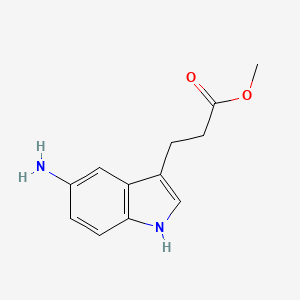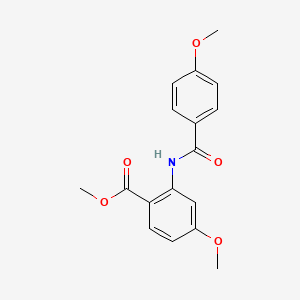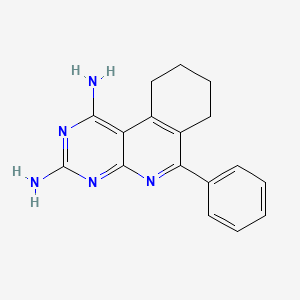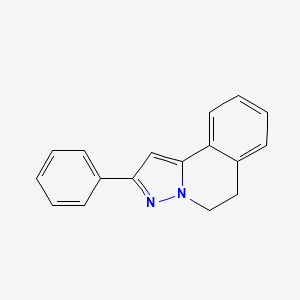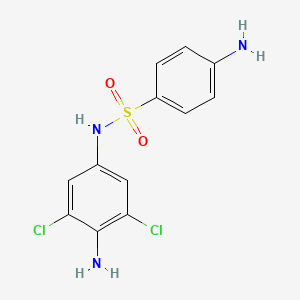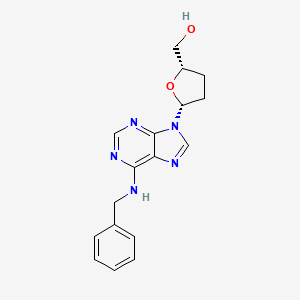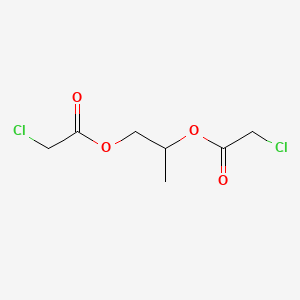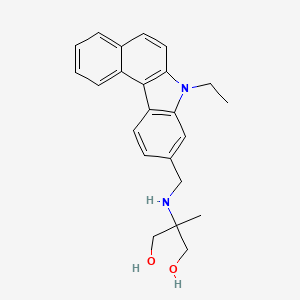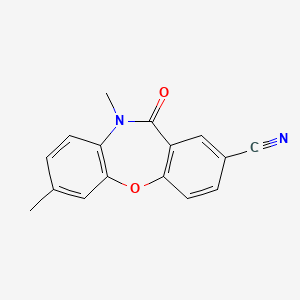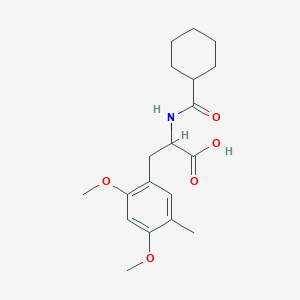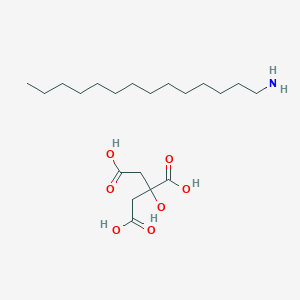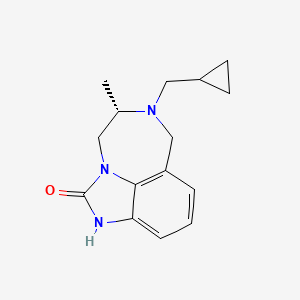
Propiophenone, 4'-(3-(4-phenyl-1-piperazinyl)propoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)- is a complex organic compound that features a propiophenone core linked to a piperazine moiety through a propoxy chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)- typically involves multiple steps. One common method is the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Propiophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential antimicrobial and antifungal activities.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Propiophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors in the body, potentially leading to antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may inhibit certain enzymes or disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides
- N-(Substituted-Phenyl)-3-(4-Phenyl-1-Piperazinyl)Propanamides
Uniqueness
Propiophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)- is unique due to its specific structure, which combines a propiophenone core with a piperazine moiety. This unique structure may confer distinct biological activities and make it a valuable compound for drug development.
Properties
CAS No. |
36115-62-5 |
|---|---|
Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C22H28N2O2/c1-2-22(25)19-9-11-21(12-10-19)26-18-6-13-23-14-16-24(17-15-23)20-7-4-3-5-8-20/h3-5,7-12H,2,6,13-18H2,1H3 |
InChI Key |
FQFPIOBCXXGFFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


